3-(aminomethyl)-3-methyl-2,3-dihydro-1H-isoindol-1-one hydrochloride
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Overview
Description
3-(Aminomethyl)-3-methyl-2,3-dihydro-1H-isoindol-1-one hydrochloride is a chemical compound with a unique structure that includes an isoindoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(aminomethyl)-3-methyl-2,3-dihydro-1H-isoindol-1-one hydrochloride typically involves the reaction of isoindoline derivatives with appropriate aminomethylating agents under controlled conditions. One common method involves the use of formaldehyde and a secondary amine in the presence of a catalyst to introduce the aminomethyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The process often includes steps such as purification through recrystallization and drying to obtain the hydrochloride salt in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-(Aminomethyl)-3-methyl-2,3-dihydro-1H-isoindol-1-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides or other amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted isoindoline compounds.
Scientific Research Applications
3-(Aminomethyl)-3-methyl-2,3-dihydro-1H-isoindol-1-one hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 3-(aminomethyl)-3-methyl-2,3-dihydro-1H-isoindol-1-one hydrochloride involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(Aminomethyl)benzeneboronic acid hydrochloride
- Aminomethyl propanol
- 3-(Aminomethyl)-PROXYL
Uniqueness
3-(Aminomethyl)-3-methyl-2,3-dihydro-1H-isoindol-1-one hydrochloride is unique due to its isoindoline core structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and specificity in various applications, making it a valuable compound for targeted research and development.
Properties
Molecular Formula |
C10H13ClN2O |
---|---|
Molecular Weight |
212.67 g/mol |
IUPAC Name |
3-(aminomethyl)-3-methyl-2H-isoindol-1-one;hydrochloride |
InChI |
InChI=1S/C10H12N2O.ClH/c1-10(6-11)8-5-3-2-4-7(8)9(13)12-10;/h2-5H,6,11H2,1H3,(H,12,13);1H |
InChI Key |
YJZGDXVOQYWXFT-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=CC=CC=C2C(=O)N1)CN.Cl |
Origin of Product |
United States |
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